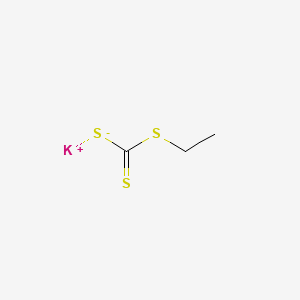

Potassium ethyl carbonotrithioate

描述

General Overview of Trithiocarbonate (B1256668) Chemistry

Trithiocarbonates (CS₃²⁻) are a class of organosulfur compounds characterized by a central carbon atom bonded to three sulfur atoms. wikipedia.org Their chemistry is a subset of thiocarbonate chemistry, which also includes monothiocarbonates and dithiocarbonates. wikipedia.org The trithiocarbonate anion is typically prepared through the reaction of carbon disulfide (CS₂) with a sulfide (B99878) source, such as sodium hydrosulfide. wikipedia.org

The synthesis of trithiocarbonate esters and derivatives can be achieved through various routes. A common method involves the reaction of an alkali metal trithiocarbonate, like potassium trithiocarbonate, with an organic halide in a solvent such as dimethyl sulfoxide (B87167) (DMSO). google.com Another efficient protocol for preparing symmetrical trithiocarbonates utilizes the reaction of alkyl halides with carbon disulfide in the presence of potassium carbonate. jmchemsci.com

Trithiocarbonates are highly versatile intermediates in organic synthesis and polymer chemistry. jmchemsci.comgoogle.com They are particularly notable for their application as chain transfer agents in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netcmu.edu This technique allows for the synthesis of polymers with well-defined architectures and low polydispersity. cmu.edu The effectiveness of trithiocarbonates as RAFT agents stems from their ability to control radical polymerization processes. cmu.edu Some trithiocarbonates can also act as intrinsic photoredox catalysts, enabling oxygen-tolerant polymerization reactions under visible light. rsc.org Beyond polymerization, trithiocarbonates are used in the synthesis of various organic compounds and have been explored for applications in materials science, such as surface modification and nanotechnology. google.comacs.org

Significance of Sulfur-Containing Compounds in Contemporary Chemical Science

The chemistry of sulfur is exceptionally diverse, leading to a vast array of inorganic and organic compounds that are crucial in numerous scientific and industrial domains. taylorandfrancis.com Sulfur's ability to exist in multiple oxidation states and form a variety of bond types contributes to this diversity. nih.gov

In biological systems, sulfur is an essential element, forming the core of vital amino acids like cysteine and methionine, which are fundamental to protein structure and function. nih.govnumberanalytics.com It is also a key component of important biomolecules such as vitamins (thiamine) and co-enzymes. taylorandfrancis.comrsc.org The unique chemical properties of sulfur make it ideal for biological redox reactions and electron transfer processes. nih.gov

Industrially, sulfur compounds are indispensable. The most produced chemical in the United States is sulfuric acid (H₂SO₄), which is manufactured from sulfur and is a cornerstone of the fertilizer industry. libretexts.org Other applications include the production of detergents, pharmaceuticals like sulfonamide antibiotics, and pesticides. numberanalytics.comrsc.org Volatile sulfur compounds also play a significant role in atmospheric chemistry. taylorandfrancis.com The versatility and reactivity of organosulfur compounds ensure their continued importance as key intermediates and functional molecules in fields ranging from medicine and agriculture to materials science and environmental chemistry. taylorandfrancis.comnumberanalytics.com

Structure

2D Structure

属性

IUPAC Name |

potassium;ethylsulfanylmethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S3.K/c1-2-6-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBYDGJWQLTRAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=S)[S-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35444-20-3 | |

| Record name | Potassium ethyl trithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving Potassium Ethyl Carbonotrithioate

Direct Synthetic Routes to Potassium Ethyl Carbonotrithioate and its Derivatives

The preparation of this compound and related trithiocarbonates can be achieved through several direct methods, primarily involving the reaction of carbon disulfide with appropriate precursors.

Reactions Involving Carbon Disulfide and Alkyl Halides/Precursors

A common and effective strategy for synthesizing trithiocarbonates is the reaction between carbon disulfide, an alkyl halide, and a suitable base. jmchemsci.com This approach allows for the formation of the trithiocarbonate (B1256668) backbone under relatively mild conditions. google.com

A mild and efficient one-pot protocol for the preparation of symmetrical trithiocarbonates employs potassium carbonate (K2CO3) as the base. jmchemsci.com The reaction is typically carried out by stirring a mixture of potassium carbonate and carbon disulfide in a polar aprotic solvent, such as dimethylformamide (DMF), followed by the addition of an alkyl halide. jmchemsci.comgoogle.com This method is advantageous due to its operational simplicity, high yields, and the use of a mild base, which allows the reaction to proceed in the presence of oxygen and moisture. jmchemsci.comgoogle.com

The general procedure involves vigorously stirring a mixture of K2CO3 and carbon disulfide in DMF at a moderate temperature, after which the alkyl halide is introduced to the resulting mixture. jmchemsci.com The reaction proceeds to completion, yielding the desired trithiocarbonate, which can then be isolated through extraction and purification. jmchemsci.com

Table 1: Synthesis of Symmetrical Trithiocarbonates using Potassium Carbonate

| Alkyl Halide | Product | Yield (%) |

|---|---|---|

| Benzyl (B1604629) bromide | Dibenzyl trithiocarbonate | 95 |

| Ethyl bromoacetate | Diethyl 2,2'-(thiocarbonylbis(sulfanediyl))diacetate | 92 |

| n-Butyl bromide | Di-n-butyl trithiocarbonate | 88 |

Data sourced from a study on the efficient preparation of symmetrical trithiocarbonates. jmchemsci.com

While potassium carbonate is a widely used base, other basic systems can also facilitate the synthesis of trithiocarbonates. For instance, strong bases like potassium hydroxide (B78521) (KOH) have been employed in the synthesis of potassium benzyl trithiocarbonate. nih.govacs.org In this method, finely ground KOH is added to a solution of carbon disulfide in a solvent like diethyl ether, followed by the addition of a thiol, such as benzyl mercaptan. nih.govacs.org

Another approach involves the use of triethylamine (B128534) in water, providing an aqueous medium for the one-pot synthesis of both symmetrical and unsymmetrical trithiocarbonates from thiols, carbon disulfide, and alkyl halides. researchgate.net Furthermore, bases like sodium tert-butoxide or potassium tert-butoxide have been utilized in specific solvent mixtures for the synthesis of trithiocarbonate derivatives. google.com The choice of base and solvent system can be tailored to the specific requirements of the desired trithiocarbonate product.

The synthesis of specifically substituted trithiocarbonates can be achieved by using functionalized precursors like ethyl cyanoacetate (B8463686). google.com For example, the reaction of ethyl cyanoacetate, carbon disulfide, and ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in an organic solvent like DMF yields 2,2′-(thiocarbonylbis(sulfanediyl))diacetate. google.com This reaction demonstrates the utility of this method for creating trithiocarbonates with ester functionalities.

A plausible mechanism for this transformation involves the deprotonation of ethyl cyanoacetate by potassium carbonate, followed by nucleophilic attack on carbon disulfide. The resulting intermediate then reacts with ethyl chloroacetate to form the final product. google.com This method highlights the adaptability of the trithiocarbonate synthesis to incorporate various functional groups.

Synthesis through Related Sulfur-Containing Reagents

Beyond the direct reaction with carbon disulfide and alkyl halides, trithiocarbonates can also be synthesized from other sulfur-containing starting materials.

A notable synthetic route involves the reaction of epoxides with potassium ethyl xanthogenate to produce cyclic trithiocarbonates, specifically 1,3-dithiolane-2-thiones. researchgate.netresearchgate.net This method provides a convenient pathway to these important heterocyclic compounds. The reaction is typically carried out by treating the corresponding epoxide with commercially available potassium ethyl xanthogenate. researchgate.net

The mechanism of this reaction is thought to involve the nucleophilic attack of the xanthate on the epoxide ring, leading to a cascade of reactions that ultimately results in the formation of the cyclic trithiocarbonate. nih.gov The stereochemistry of the resulting product can be influenced by the structure of the starting epoxide. researchgate.net In some cases, thiiranes have been observed as intermediates or side products in this reaction. researchgate.net

Table 2: Synthesis of Cyclic Trithiocarbonates from Epoxides and Potassium Ethyl Xanthogenate

| Epoxide | Product |

|---|---|

| Cyclohexene oxide | Cyclohexene trithiocarbonate |

| Styrene oxide | 4-Phenyl-1,3-dithiolane-2-thione |

| Propylene (B89431) oxide | 4-Methyl-1,3-dithiolane-2-thione |

Data compiled from studies on the synthesis of 1,3-dithiolane-2-thiones. researchgate.netresearchgate.net

Trithiocarbonate Synthesis from Bis(thiocarbonyl) Disulfides

Bis(thiocarbonyl) disulfides, particularly bis(trithiocarbonate) disulfides, are recognized primarily as precursors to trithiocarbonate compounds, which are widely used as chain transfer agents in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.orgresearchgate.net While not a direct synthesis of a simple salt like this compound, the transformation of these disulfides is a key method for generating the trithiocarbonate moiety for applications in polymer chemistry.

The general approach involves the cleavage of the disulfide bond to generate trithiocarbonate radicals. researchgate.net In the context of polymerization, these precursors can be used to generate the desired RAFT agent in situ. For instance, the reaction of a bis(trithiocarbonate) disulfide with a radical initiator (e.g., an azo initiator) can produce a trithiocarbonate species with a specific R group derived from the initiator. researchgate.net Although detailed studies often focus on more complex structures like dodecyltrithiocarbonate disulfide for polymerization, the fundamental transformation highlights a pathway to the core trithiocarbonate structure. acs.org These compounds are typically considered intermediates in the synthesis of more conventional RAFT agents. researchgate.net

Table 1: Reactants and Products in Trithiocarbonate Generation from Disulfide Precursors

| Precursor | Reactant/Condition | Resulting Species/Use |

| Bis(trithiocarbonate) disulfide | Thermal Azo Initiator | Iniferter (Initiator-Transfer Agent) |

| Bis(trithiocarbonate) disulfide | Photoinitiation | Iniferter for RAFT Polymerization |

| Bis(thiocarbonyl) disulfide | Radical-promoted reaction | Conversion to dithiocarbamate |

This table illustrates the role of bis(trithiocarbonate) disulfides as precursors in generating active trithiocarbonate species under various reaction conditions.

Thiirane-Based Transformations to Trithiocarbonates

The reaction between thiiranes (episulfides) and carbon disulfide (CS₂) provides a direct route to the trithiocarbonate functional group, typically yielding five-membered cyclic trithiocarbonates. rsc.org This transformation represents a significant utilization of CS₂ as a C1 building block in organosulfur chemistry. rsc.orgrsc.org

The selectivity of the reaction—whether it produces cyclic products or linear poly(trithiocarbonates)—can be controlled by the choice of catalyst or initiator. rsc.orgrsc.org For example, using tetrabutylammonium (B224687) halide as a catalyst for the coupling of CS₂ with episulfides leads to the formation of cyclic trithiocarbonates. rsc.org In contrast, other initiators can promote the formation of polymers. rsc.orgrsc.org The reaction of monosubstituted thiiranes, such as propylene sulfide (B99878), with CS₂ can yield the corresponding five-membered cyclic trithiocarbonate. researchgate.net Furthermore, ruthenium salen complexes have been shown to catalytically convert thiiranes into cyclic polysulfides, including 1,2,3-trithiolanes, demonstrating the reactivity of the thiirane (B1199164) ring toward sulfur insertion and rearrangement. nih.gov

Application of Potassium Trithiocarbonate in Sulfidation Reactions

Potassium trithiocarbonate (K₂CS₃) is a potent nucleophilic reagent used in sulfidation reactions to introduce the trithiocarbonate group. A primary application is in the synthesis of trithiocarbonate esters through reaction with alkylating agents. wikipedia.org The general reaction involves the displacement of a halide or other leaving group from an organic molecule by the trithiocarbonate dianion.

The reaction is typically represented as: K₂CS₃ + 2 RX → (RS)₂CS + 2 KX (where R is an organyl group and X is a halogen) wikipedia.org

This method is a straightforward and efficient way to synthesize symmetrical trithiocarbonate esters. It serves as a foundational reaction in the field, providing access to compounds that are crucial as RAFT agents for controlled radical polymerization. chemrxiv.orgresearchgate.net

Mechanistic Investigations of Reactions Involving this compound

Understanding the interaction of trithiocarbonate species at interfaces is crucial for applications ranging from materials science to mineral processing. The mechanisms are often complex, involving specific chemical and electrochemical processes.

Adsorption Mechanisms on Solid-Liquid Interfaces (e.g., Mineral Surfaces)

The adsorption of trithiocarbonates onto metal and metal sulfide surfaces is a key process, often driven by the strong affinity of sulfur for these materials.

The chemisorption of trithiocarbonate species on metal surfaces is evidenced by their ability to form stable coordination complexes with transition metals. The trithiocarbonate anion, CS₃²⁻, can act as a bidentate ligand, binding to metal centers through two of its sulfur atoms. uni-koeln.de This interaction has been confirmed through the synthesis and crystallographic characterization of various metal trithiocarbonato complexes, such as [Ni(CS₃)₂]²⁻ and [Pd(CS₃)₂]²⁻. uni-koeln.de

This coordinating behavior suggests that on a solid metal or metal sulfide surface, a similar chemical bond formation occurs. The trithiocarbonate molecule would anchor to the surface via strong, covalent-like bonds between its sulfur atoms and the metal atoms of the substrate. Research indicates that such compounds are capable of binding in a multidentate fashion to soft transition metal ions, which is a hallmark of chemisorption. chemrxiv.orgchemrxiv.org This strong interaction is fundamental to its role in various surface-dependent applications.

Electrochemical studies of similar sulfur-containing organic molecules on metal surfaces provide insight into the adsorption processes of trithiocarbonates. The adsorption of these molecules at the metal-electrolyte interface significantly alters the electrochemical properties of the system. researchgate.net

One key indicator of adsorption is the change in the double-layer capacitance (Cdl). The adhesion of inhibitor molecules onto a metal surface typically leads to a reduction in Cdl because they displace water molecules and other ions, effectively changing the dielectric properties at the interface. researchgate.net Furthermore, the adsorption process can influence both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, classifying the adsorbing species as a mixed-type inhibitor. researchgate.net The adsorption itself is often described by isotherms, such as the Langmuir model, which relates the concentration of the species in solution to the surface coverage and suggests a chemisorption mechanism. researchgate.net

Table 2: Electrochemical Parameters Influenced by Adsorption of Organic Inhibitors

| Parameter | Change upon Adsorption | Implication |

| Double-Layer Capacitance (Cdl) | Decrease | Displacement of water molecules by adsorbate; formation of a surface layer |

| Polarization Resistance (Rp) | Increase | Inhibition of charge transfer; reduced corrosion rate |

| Corrosion Potential (Ecorr) | Shift (anodic or cathodic) | Influence on either or both anodic and cathodic half-reactions |

This table summarizes general trends observed during the electrochemical study of adsorbing species on metal surfaces, which are applicable to understanding trithiocarbonate interactions.

Mechanistic Role in Controlled Polymerization Processes

Trithiocarbonates, a class of compounds to which this compound belongs, are pivotal as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. wikipedia.orgtcichemicals.com This controlled radical polymerization technique allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. wikipedia.orgresearchgate.net The effectiveness of a trithiocarbonate CTA is highly dependent on the nature of its "R" (homolytic leaving group) and "Z" groups, which modulate its reactivity for a given monomer. researchgate.netnih.gov

The core of the RAFT mechanism is a degenerate chain transfer process involving a thiocarbonylthio compound, such as a trithiocarbonate. wikipedia.org The process establishes a dynamic equilibrium between a small number of active, propagating polymer chains (P•n) and a majority of dormant polymer chains (P_n-S-C(=S)Z) that are capped with the trithiocarbonate moiety.

The key equilibria in RAFT polymerization are initiated by the reaction of a propagating radical (P•n) with the RAFT agent (Z-C(=S)S-R). This is followed by an addition-fragmentation sequence, as illustrated in the main RAFT equilibrium:

Main RAFT Equilibrium:

Addition: A propagating polymer radical (P•n) adds to the C=S bond of a dormant polymer chain (P_m-S-C(=S)Z), forming an intermediate radical.

Fragmentation: This intermediate radical can fragment in either the forward or reverse direction. Fragmentation can release the initial propagating radical (P•n) or a new propagating radical (P•m) and a new dormant species.

This rapid exchange between active and dormant states ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution. rsc.org An initial pre-equilibrium state is often observed, which involves reversible addition and fragmentation reactions between the trithiocarbonate CTA and primary radicals generated from the initiator. mdpi.com This period precedes the main polymerization phase where monomer addition occurs. mdpi.com

The intermediate radical is a key species in the RAFT process, and its stability and fragmentation kinetics are critical for maintaining control over the polymerization. researchgate.net The stability of this radical is influenced by the "R" group of the RAFT agent and the nature of the monomer. rsc.org For instance, the tertiary methacrylic radical is relatively long-lived compared to a secondary acrylic radical, which can increase the likelihood of side reactions. rsc.org

Equation for Propagating Radical Concentration: d[T•]/dt = 2fk_d[I] + k_frag[TAT] + k_(-frag)[TAT] - k_add[T•][D] - k_(-add)[T•][D] - k_t[T•]^2 - k_t[T•][TAT] researchgate.net

Here, [I] is the initiator concentration, [D] is the total dormant species concentration, and k represents the rate coefficients for initiator dissociation (k_d), fragmentation (k_frag), addition (k_add), and termination (k_t). researchgate.net

Similarly, the change in the intermediate radical concentration is described by its formation through addition reactions and its consumption through fragmentation and termination reactions. researchgate.net

Equation for Intermediate Radical Concentration: d[TAT]/dt = k_add[T•][D] + k_(-add)[T•][D] - k_frag[TAT] - k_(-frag)[TAT] - k_t[T•][TAT] - k_t[TAT]^2 researchgate.net

Simulations and experimental data suggest that for effective RAFT control, the intermediate radicals must undergo relatively fast and symmetrical fragmentation. researchgate.net

While RAFT polymerization is a powerful technique, several side reactions and competing pathways can affect the control and fidelity of the process. These are often influenced by reaction conditions such as monomer concentration and temperature. rsc.orgacs.org

Intramolecular Transfer (Backbiting) and β-Scission: In the polymerization of acrylic monomers, especially at lower monomer concentrations (i.e., in solution), intramolecular chain transfer to the polymer backbone (backbiting) can occur. This leads to the formation of tertiary radicals which can subsequently undergo β-scission, yielding a macromonomer with a terminal double bond and impacting the polymer's end-group functionality. rsc.org

Chain Transfer to Solvent: When polymerization is conducted in a solvent, chain transfer to the solvent can occur, creating dead polymer chains and reducing the living fraction of the polymer. rsc.org

Intermediate Radical Termination: The intermediate RAFT radicals can terminate with other radical species, including other intermediate radicals or propagating chains. rsc.org This can lead to the formation of multi-arm star polymers, which have been observed in studies using dithiobenzoate RAFT agents. rsc.org

Photodegradation: Under photochemical conditions, the trithiocarbonate end group can undergo degradation. This process can lead to the formation of thiol radicals, which may re-initiate polymerization or cap a propagating chain, resulting in thioether end groups. rsc.org

Thermal and Hydrolytic Degradation: Trithiocarbonate RAFT agents can undergo temperature-dependent degradation during polymerization. acs.orgusm.eduescholarship.org Furthermore, some trithiocarbonate agents, particularly those containing cyano and acid functionalities, are susceptible to hydrolytic degradation even during storage, which can impact polymerization kinetics and end-group fidelity. nih.gov

Decomposition Pathways of this compound and Related Trithiocarbonates

The stability of trithiocarbonates is a critical factor, as their decomposition can affect their performance in polymerization and other applications. Decomposition is often influenced by environmental factors such as pH and temperature.

The stability of trithiocarbonates is significantly dependent on pH. Studies on water-soluble trithiocarbonates show that they are generally unstable under basic conditions, with the rate of decomposition increasing sharply at high pH. mdpi.com For example, the trithiocarbonate group of a CTA known as Rtt-17 begins to degrade at pH > 11, while a micelle-forming CTA, Rtt-05, shows greater stability, only beginning to decompose at pH > 12. mdpi.com This increased stability is attributed to the micellar structure protecting the trithiocarbonate group from hydroxide ions in the aqueous phase. mdpi.com

The kinetics of trithiocarbonate formation and decay have been studied under near-neutral, physiologically relevant conditions. nih.govnih.govacs.org The formation of trithiocarbonates from the reaction of a thiol (RSH) and carbon disulfide (CS₂) is markedly pH-dependent, indicating that the reactive species is the thiolate anion (RS⁻). nih.govnih.gov In contrast, the reverse reaction—the decay of the trithiocarbonate anion to release CS₂ and the thiolate—is pH-independent. nih.govnih.gov This suggests the rate-limiting step of decay is the simple dissociation of CS₂ from the thiolate. nih.gov

Table 1: pH-Dependent Decomposition of Trithiocarbonate CTAs This interactive table summarizes the degradation of two different trithiocarbonate chain transfer agents (CTAs), Rtt-17 and Rtt-05, after being heated at 60°C for 24 hours at various pH values. The data is based on UV-vis absorption spectroscopy. mdpi.com

| pH | Rtt-17 % Degradation | Rtt-05 % Degradation |

| 9 | 0% | 0% |

| 10 | 0% | 0% |

| 11 | 16.7% | 0% |

| 12 | >70% | 0% |

| 13 | >70% | >70% |

The primary decomposition pathway for trithiocarbonates in aqueous media involves their decay back to the constituent thiol (or its conjugate base, the thiolate anion) and carbon disulfide. nih.govnih.gov This reversible reaction is fundamental to their chemistry.

Decomposition Reaction: RS-C(=S)S⁻ ⇌ RS⁻ + CS₂ nih.gov

Under certain conditions, further reactions can occur. For instance, in the presence of radical initiators, trithiocarbonate RAFT agents can catalyze the oxidation of thiols to their corresponding disulfides. researchgate.net This process involves the formation of thiyl radicals, which then couple to form a disulfide bond. researchgate.net Photochemical degradation can also lead to the formation of thiol radicals. rsc.org In some synthetic procedures, the reaction of a trithiocarbonate sodium salt with alkyl halides under heating can yield both the corresponding thiol (upon acidification) and the disulfide. chemrxiv.org

Advanced Characterization Techniques and Spectroscopic Analysis of Potassium Ethyl Carbonotrithioate

Spectroscopic Elucidation of Molecular Structure and Functional Groups

Spectroscopic techniques are fundamental to confirming the identity and purity of potassium ethyl carbonotrithioate. Each method offers a unique window into the molecule's architecture and electronic properties.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes (e.g., Carbonyl and Thiocarbonyl Groups)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound, IR analysis is crucial for confirming the presence of its characteristic thiocarbonyl (C=S) and C-O-C linkages.

The C=S stretching vibration is a key diagnostic peak, though its position can vary significantly depending on the molecular environment, ranging from below 800 cm⁻¹ to over 1500 cm⁻¹. researchgate.net For potassium ethyl xanthate, this peak is typically observed in the region of 1020–1070 cm⁻¹. cdnsciencepub.com More specifically, some studies assign the C=S stretching mode to bands around 1000–1069 cm⁻¹. researchgate.net Other important vibrations include the asymmetric and symmetric stretching of the C-O-C bond, which appear at approximately 1172 cm⁻¹ and 1110-1140 cm⁻¹ respectively. cdnsciencepub.comresearchgate.netcdnsciencepub.com The C-S stretching vibration is generally found in the 600-700 cm⁻¹ range. cdnsciencepub.comoptica.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| C-H Stretching (CH₃, CH₂) | 2830 - 2977 | researchgate.net |

| C-O-C Asymmetric Stretch | ~1250, ~1172 | researchgate.netcdnsciencepub.com |

| C-O-C Symmetric Stretch | 1110 - 1140 | cdnsciencepub.comcdnsciencepub.com |

| C=S Stretch | 1020 - 1070 | cdnsciencepub.com |

| C-S Stretch | 600 - 700 | cdnsciencepub.comoptica.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in the characterization of this compound.

Proton NMR (¹H NMR) is used to determine the number and types of hydrogen atoms in a molecule. In this compound, the ethyl group gives rise to a characteristic set of signals. The methyl (CH₃) protons typically appear as a triplet, while the methylene (B1212753) (CH₂) protons appear as a quartet due to spin-spin coupling with the adjacent protons. docbrown.info

In a deuterated solvent like DMSO-d₆, the ¹H NMR spectrum of potassium ethyl xanthate shows a quartet at approximately 4.24 ppm for the -O-CH₂- protons and a triplet at around 1.19 ppm for the -CH₃ protons. chemicalbook.com These chemical shifts and splitting patterns are consistent with the structure of the ethyl group attached to an oxygen atom. docbrown.info

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent | References |

| -O-CH₂- | ~4.24 | Quartet | DMSO-d₆ | chemicalbook.com |

| -CH₃ | ~1.19 | Triplet | DMSO-d₆ | chemicalbook.com |

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. For derivatives of ethyl xanthate, the thiocarbonyl carbon (C=S) is a key diagnostic signal, appearing significantly downfield. In S,S-dialkyl trithiocarbonates, this carbon resonates at a chemical shift (δ) of approximately 214 ppm. rsc.org The carbons of the ethyl group also give distinct signals. The methylene carbon (-O-CH₂-) attached to the oxygen atom is typically found around 70 ppm, while the methyl carbon (-CH₃) appears further upfield at about 14 ppm. rsc.org Spectroscopic studies of various ethyl xanthate compounds have confirmed these general chemical shift regions. griffith.edu.au

| Carbon Atom | Typical Chemical Shift (δ, ppm) | References |

| C=S | ~214 | rsc.org |

| -O-CH₂- | ~70 | rsc.org |

| -CH₃ | ~14 | rsc.org |

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing kinetic and mechanistic insights. nih.gov In the context of polymerization reactions involving xanthates, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, in situ NMR can track the consumption of monomers and the evolution of polymer species. rsc.orgresearchgate.net While ¹H NMR is commonly used for this purpose, advanced techniques like ¹⁹F NMR can be employed when fluorinated monomers or chain transfer agents are used, offering a clean spectral window with high sensitivity. rsc.org Although direct studies on ¹⁹F NMR for this compound polymerization kinetics are not prevalent, the principle is applicable in systems where it is a component of a fluorinated system. For instance, xanthates have been shown to influence the kinetics of photoiniferter-RAFT polymerizations, and in situ NMR is a key tool for studying these effects. rsc.orgresearchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which corresponds to electronic transitions within the molecule. Aqueous solutions of potassium ethyl xanthate exhibit distinct absorption maxima that are useful for its quantification and for monitoring its reactions.

The UV-Vis spectrum of the ethyl xanthate anion (EtOCS₂⁻) in aqueous solution shows two characteristic absorption peaks. mdpi.com The most intense peak appears at approximately 301-302 nm. tandfonline.comresearchgate.netcapes.gov.brresearchgate.net A second, narrower absorption maximum is observed at around 225-226 nm. tandfonline.comresearchgate.net The peak at 301 nm is commonly used for the quantitative analysis of xanthate in solution, as its absorbance is directly proportional to the concentration, following the Beer-Lambert law. capes.gov.brresearchgate.net This makes UV-Vis spectroscopy a valuable tool for online monitoring of xanthate concentrations in industrial processes like mineral flotation. capes.gov.brresearchgate.net The technique can also be used to study the decomposition of xanthate, for example, by monitoring the decrease in the 301 nm peak and the potential appearance of new peaks from decomposition products. acs.org

| Species | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at 302 nm (L mol⁻¹ cm⁻¹) | References |

| Ethyl Xanthate Anion | 301-302 | 225-226 | ~17,350 | tandfonline.comresearchgate.net |

Raman Spectroscopy, Including Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Studies

Key vibrational modes observed in the Raman spectrum of analogous xanthate compounds include C-O stretching, C-S stretching, and C-C stretching, as well as various deformation and rocking modes. csir.co.zaresearchgate.net For this compound, the symmetric and asymmetric stretching vibrations of the CS3 group would be of particular interest, as they are sensitive to the molecular environment and coordination.

Surface-Enhanced Raman Spectroscopy (SERS) offers a significant enhancement in Raman signal intensity, enabling the study of molecules at very low concentrations and at interfaces. nih.govmdpi.com This technique is particularly valuable for investigating the adsorption and orientation of this compound on various surfaces, which is critical for applications in areas such as mineral flotation and materials science. scilit.com By adsorbing the target molecule onto a nanostructured metal surface, typically gold or silver, the Raman signal can be amplified by several orders of magnitude. rsc.org

In the context of interfacial studies, SERS can elucidate the nature of the interaction between the carbonotrithioate headgroup and a substrate. For instance, shifts in the vibrational frequencies of the C-S bonds upon adsorption can indicate the mode of binding, whether it be through one or multiple sulfur atoms. The enhancement mechanism in SERS is attributed to a combination of electromagnetic and chemical effects, with the former arising from localized surface plasmon resonances on the metal nanostructures. nih.gov While specific SERS studies on this compound are not documented, research on dithiocarbamates and xanthates demonstrates the feasibility and power of this technique for studying the interfacial behavior of sulfur-containing ligands. scilit.comrsc.org

| Technique | Application to this compound | Anticipated Findings Based on Analogous Compounds (e.g., Potassium Ethyl Xanthate) |

| Raman Spectroscopy | Molecular identification and structural analysis. | Characteristic peaks for C-S, C-O, and C-C stretching and bending vibrations. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Interfacial studies, including adsorption and orientation on surfaces. | Enhanced vibrational signals of the carbonotrithioate group, providing insights into the molecule-substrate interaction. |

Crystallographic and Diffraction Studies

Crystallographic and diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing fundamental information about molecular geometry, bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the complete solid-state structure of a crystalline compound. While a specific single-crystal structure of this compound has not been reported, analysis of related organosulfur-potassium salts provides a framework for understanding its likely structural features. For instance, SC-XRD studies on other potassium-organosulfur complexes reveal details about the coordination environment of the potassium ion and the conformation of the organic anion. researchgate.net

In a hypothetical crystal structure of this compound, one would expect the potassium cations to be coordinated by the sulfur atoms of the carbonotrithioate anions, and potentially by solvent molecules if crystallized from a coordinating solvent. The ethyl group would likely exhibit conformational flexibility. The packing of the ions in the crystal lattice would be governed by a balance of electrostatic interactions and van der Waals forces. The precise bond lengths and angles within the ethyl carbonotrithioate anion, particularly the C-S bond distances, would provide insight into the electronic structure and bonding of the trithiocarbonate (B1256668) moiety.

X-ray powder diffraction (XRPD) is a versatile technique used for the identification of crystalline phases and the characterization of crystalline materials. youtube.com An XRPD pattern provides a fingerprint of a specific crystalline solid based on the diffraction of X-rays by the crystal lattice planes. While a standard XRPD pattern for this compound is not publicly available, it would be a critical tool for routine phase identification, purity assessment, and quality control of synthesized batches of the compound.

The technique can distinguish between different polymorphs (different crystal structures of the same compound), which can have distinct physical properties. For a given sample of this compound, the positions and intensities of the diffraction peaks in its XRPD pattern would be unique to its crystal structure. nih.gov In a research context, XRPD can be used to monitor solid-state reactions, phase transitions under different conditions (e.g., temperature, pressure), and to determine the degree of crystallinity of a sample. tue.nl

| Technique | Application to this compound | Anticipated Information |

| Single-Crystal X-ray Diffraction (SC-XRD) | Determination of the precise three-dimensional molecular and crystal structure. | Molecular geometry, bond lengths, bond angles, coordination of the potassium ion, and crystal packing. |

| X-ray Powder Diffraction (XRPD) | Crystalline phase identification and structural characterization. | A unique diffraction pattern for phase identification, purity assessment, and detection of polymorphism. |

Electrochemical Characterization Methods for Surface Interactions

Electrochemical methods are highly sensitive to processes occurring at the electrode-electrolyte interface and are thus well-suited for studying the surface interactions of this compound.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of species in solution and their adsorption on electrode surfaces. mtech.edu A CV experiment involves scanning the potential of an electrode and measuring the resulting current. For this compound, CV can be employed to determine its oxidation and reduction potentials, providing insights into its electrochemical stability and reactivity.

Studies on the electrochemical behavior of trithiocarbonates and related xanthates show that these compounds can undergo electrochemical reactions. acs.orgnih.gov For instance, the oxidation of the xanthate anion can lead to the formation of a dixanthogen (B1670794) dimer. A similar oxidative coupling could be anticipated for the ethyl carbonotrithioate anion. The shape of the cyclic voltammogram can also reveal information about the adsorption of the compound or its reaction products on the electrode surface. For example, the appearance of peaks that are characteristic of adsorbed species can indicate the formation of a surface layer. nih.gov The scan rate dependence of the peak currents can be used to distinguish between solution-phase and surface-confined redox processes.

| Parameter | Information Gained from Cyclic Voltammetry |

| Peak Potential (Ep) | Provides information about the thermodynamics of the redox reactions (oxidation and reduction potentials). |

| Peak Current (Ip) | Related to the concentration of the analyte and the kinetics of the electrode reaction. |

| Scan Rate Dependence | Helps to differentiate between diffusion-controlled and adsorption-controlled processes. |

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-intrusive technique for characterizing interfacial processes, such as adsorption, charge transfer, and film formation. nih.gov EIS involves applying a small amplitude AC potential perturbation to an electrochemical cell and measuring the current response over a range of frequencies. The resulting impedance data is often represented as a Nyquist plot and can be modeled using an equivalent electrical circuit to extract quantitative information about the electrochemical system.

When studying the interaction of this compound with an electrode surface, EIS can be used to probe the formation and properties of any adsorbed layer. For example, the charge transfer resistance (Rct) is related to the kinetics of the electron transfer reaction at the interface, and an increase in Rct upon addition of the compound can indicate the formation of an insulating or passivating film. The double-layer capacitance (Cdl) provides information about the adsorption of ions and molecules at the electrode surface. Changes in Cdl can be used to monitor the adsorption of ethyl carbonotrithioate anions.

A study on the electroadsorption of ethyl xanthate on a copper electrode demonstrated the utility of EIS in characterizing the interfacial behavior, showing that the presence of the xanthate species affects the impedance response. nih.gov Similar applications of EIS to this compound would be invaluable for understanding its behavior in applications where surface interactions are paramount.

| EIS Parameter | Physical/Chemical Process Probed |

| Solution Resistance (Rs) | Resistance of the electrolyte solution. |

| Charge Transfer Resistance (Rct) | Resistance to the flow of electrons during a Faradaic reaction at the electrode surface. |

| Double-Layer Capacitance (Cdl) | Capacitance of the electrical double layer formed at the electrode-electrolyte interface. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are indispensable tools for the structural elucidation of chemical compounds, providing precise information on molecular weight and fragmentation patterns. In the case of this compound, these techniques offer a detailed view into the composition and stability of the ethyl carbonotrithioate anion.

The molecular formula of this compound is C₃H₅KS₃, which gives it a molecular weight of approximately 176.37 g/mol . alfa-chemistry.com In a mass spectrometry experiment, the compound would typically be introduced in a suitable solvent, and the analysis would focus on the ethyl carbonotrithioate anion, [C₂H₅SCS₂]⁻. The accurate mass of this anion, as determined by HRMS, would be a key identifier.

While a dedicated mass spectrum for this compound is not extensively reported in publicly available literature, the fragmentation pattern can be predicted based on the principles of mass spectrometry and by analogy with related trithiocarbonate compounds. The initial ionization would likely result in the observation of the molecular ion corresponding to the ethyl carbonotrithioate anion.

The subsequent fragmentation of this anion is expected to proceed through several key pathways, driven by the relative stabilities of the resulting fragments. The structure of the ethyl carbonotrithioate anion features several bonds of varying strengths, suggesting multiple potential cleavage points.

One of the primary fragmentation pathways would likely involve the cleavage of the C-S bond between the ethyl group and the trithiocarbonate core. This would result in the loss of an ethyl radical (•C₂H₅) and the formation of the carbonotrithioate dianion radical, [CS₃]•²⁻, or related species. Another significant fragmentation would be the cleavage of the S-C bond within the ethylthiyl group, leading to the formation of an ethanethiolate anion ([C₂H₅S]⁻) and a carbon disulfide radical ([CS₂]•).

Alpha-cleavage is a common fragmentation mechanism in mass spectrometry, particularly for compounds containing heteroatoms. libretexts.org For the ethyl carbonotrithioate anion, alpha-cleavage adjacent to the thiocarbonyl group (C=S) could lead to the formation of various fragment ions.

A plausible fragmentation pattern for the ethyl carbonotrithioate anion is detailed in the table below, based on theoretical fragmentation and comparison with the mass spectra of structurally similar compounds like ethylene (B1197577) trithiocarbonate. chemicalbook.com

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Proposed Fragment Ions for the Ethyl Carbonotrithioate Anion

| m/z (predicted) | Proposed Fragment Ion | Formula | Notes |

| 137 | [C₃H₅S₃]⁻ | [CH₃CH₂SCS₂]⁻ | Molecular ion (anion of this compound) |

| 105 | [C₂H₅SCS]⁻ | [CH₃CH₂SCS]⁻ | Loss of a sulfur atom |

| 91 | [CHS₃]⁻ | [CHS₃]⁻ | Rearrangement and loss of ethene |

| 76 | [CS₃]⁻• | [CS₃]⁻• | Loss of an ethyl radical |

| 61 | [C₂H₅S]⁻ | [CH₃CH₂S]⁻ | Ethanethiolate anion |

| 45 | [CHS]⁻ | [CHS]⁻ | Further fragmentation |

It is important to note that the actual mass spectrum could be influenced by the specific ionization technique employed (e.g., Electrospray Ionization, ESI) and the instrument parameters. High-resolution mass spectrometry would be crucial for distinguishing between fragment ions with the same nominal mass but different elemental compositions, thereby providing a higher degree of confidence in the structural assignments.

Applications and Functional Material Development Utilizing Potassium Ethyl Carbonotrithioate

Industrial Applications in Chemical Processing

The primary industrial application of potassium ethyl carbonotrithioate lies within the realm of chemical processing, particularly in the mining industry where it is employed as a highly effective flotation agent.

Mineral Processing and Froth Flotation

Froth flotation is a widely used method for concentrating ores, which relies on the differential hydrophobicity of mineral particles. wikipedia.org this compound, often referred to as potassium ethyl xanthate (PEX) in this context, plays a pivotal role as a collector, a chemical that selectively adsorbs onto the surface of specific minerals, rendering them hydrophobic and enabling their separation from unwanted gangue minerals.

This compound is a well-established and powerful collector for the flotation of a variety of metal sulfide (B99878) minerals, including chalcopyrite (CuFeS₂), pyrite (B73398) (FeS₂), and various copper sulfides. wikipedia.orgguidechem.commdpi.com Its effectiveness stems from its ability to selectively bind to the surface of these sulfide minerals, making them water-repellent and allowing them to attach to air bubbles in the flotation cell, which then rise to the surface to form a mineral-rich froth. guidechem.com

In the flotation of copper-gold sulfide ores, standard procedures often involve the use of potassium ethyl xanthate as a collector, which has demonstrated good results in producing high-grade copper concentrates with significant recovery of copper. guidechem.com For instance, in the treatment of such ores, grinding to a sufficient fineness followed by flotation with potassium ethyl xanthate can yield copper concentrates with over 85% copper recovery. guidechem.com The amount of xanthate required can be minimal, with incremental additions allowing for precise control and good selection of the copper minerals. guidechem.com

The separation of chalcopyrite from pyrite is a common challenge in mineral processing. While potassium ethyl xanthate is an effective collector for chalcopyrite, it can also float pyrite, leading to a decrease in the concentrate grade. tri-iso.com The floatability of pyrite with xanthate is influenced by factors such as pH and collector concentration. tri-iso.comgoogle.comgoogle.com Generally, pyrite floats well in acidic to neutral conditions in the presence of ethyl xanthate, with its floatability decreasing significantly at higher pH levels (above 11). tri-iso.comgoogle.comgoogle.com

The following table summarizes the typical recovery rates of various minerals using potassium ethyl xanthate as a collector under different conditions, as reported in various studies.

| Mineral | Collector | pH Range | Recovery (%) | Reference(s) |

| Chalcopyrite | Potassium Ethyl Xanthate | Alkaline | >85 | guidechem.com |

| Pyrite | Potassium Ethyl Xanthate | 3-6 | High | google.com |

| Pyrite | Potassium Ethyl Xanthate | >11 | Low | google.com |

| Copper Sulfides | Potassium Ethyl Xanthate | Alkaline | ~90 (rougher) | guidechem.com |

This table is for illustrative purposes and actual recovery rates can vary significantly based on ore type, particle size, reagent dosages, and other flotation parameters.

The interaction between this compound (as xanthate) and mineral surfaces is a complex electrochemical process. chemical-suppliers.eu The adsorption of xanthate onto sulfide minerals is generally accepted to occur through a mixed potential mechanism. acs.orggoogle.com This involves two simultaneous reactions on the mineral surface: a cathodic reaction, typically the reduction of oxygen, and an anodic reaction, which is the oxidation of the xanthate collector. chemical-suppliers.euacs.orggoogle.com

The anodic reaction can proceed in several ways:

Chemisorption: The direct chemical bonding of the xanthate ion (X⁻) to the mineral surface. acs.org

Formation of Metal Xanthate: The reaction of xanthate with the metal ions of the mineral to form an insoluble metal xanthate compound on the surface. acs.org

Oxidation to Dixanthogen (B1670794): The oxidation of two xanthate ions to form a neutral, oily molecule called dixanthogen ((ROCS₂)₂), which is highly hydrophobic and adsorbs onto the mineral surface. acs.org

The specific mechanism and the resulting surface species depend on factors such as the mineral type, the pulp potential (Eh), and the pH of the flotation system. chemical-suppliers.eu For example, on pyrite surfaces, xanthate can adsorb as dixanthogen, particularly in acidic conditions, or as iron-xanthate complexes at high iron ion concentrations. google.com In the case of chalcopyrite, the interaction can lead to the formation of covellite (CuS) and iron hydroxides, followed by the formation of copper xanthate. google.com

The hydrophobicity imparted by the adsorbed xanthate layer allows the mineral particle to attach to an air bubble and be carried to the froth. The stability of this attachment is crucial for successful flotation.

This compound is also utilized as a collector in the flotation of platinum group metals (PGMs), which often occur in association with sulfide minerals. alfa-chemistry.comjmchemsci.com The recovery of PGMs is typically achieved by floating the base metal sulfides with which they are associated. jmchemsci.com

In the flotation of PGM ores, particularly from deposits like the Bushveld Complex in South Africa, xanthate collectors such as sodium ethyl xanthate (a close relative of the potassium salt) are commonly used. jmchemsci.com Studies on the Stillwater Complex in Montana have shown that potassium ethyl xanthate can be used as a collector for platinum and palladium, achieving significant recoveries in rougher flotation.

The interaction of xanthates with PGM minerals themselves, such as palladium bismuth tellurides (Pd-Bi-Te), has also been a subject of research. Electrochemical studies have indicated that ethyl xanthate can interact with the surface of Pd-Bi-Te, leading to the formation of a hydrophobic surface layer, likely composed of dixanthogen, which is necessary for flotation.

The table below presents data from a study on the flotation of platinum and palladium from Stillwater Complex ore using various collectors, including potassium ethyl xanthate.

| Collector | Platinum Recovery (%) | Palladium Recovery (%) | Reference |

| Potassium Ethyl Xanthate (Z-3) | 72 | 45 | |

| Sodium Isobutyl Xanthate (AERO 317) | 90 | 63 | |

| Potassium Amyl Xanthate (AERO 350) | 88 | 58 |

This data illustrates the relative effectiveness of different xanthate collectors in PGM flotation. Results can vary based on specific ore characteristics and flotation conditions.

Broader Applications in Materials Science and Engineering

While the primary application of this compound is in mineral processing, its chemical properties suggest potential for use in other areas of materials science and engineering.

Organosulfur compounds, a class to which this compound belongs, are known to be effective additives in lubricants and fuels, primarily for their antiwear and extreme pressure properties. These additives function by forming a protective film on metal surfaces, which prevents direct metal-to-metal contact under high loads and temperatures, thereby reducing friction and wear.

Xanthate derivatives have been investigated as lubricant additives. For example, some studies have synthesized novel xanthate-containing esters and evaluated their tribological behavior, finding that they can possess good antiwear, extreme pressure, and friction-reducing properties. The mechanism of action is believed to involve the formation of a protective film containing metal sulfides and sulfates on the rubbing surfaces.

However, specific research findings or detailed data on the application of this compound as a direct additive in commercial lubricants and fuels are not widely available in the reviewed scientific literature. While the broader class of trithiocarbonates has been mentioned in the context of lubricating additives, the focus of most research is on their use in polymer synthesis (RAFT polymerization) rather than as performance enhancers for lubricants or fuels. Therefore, while the chemical structure of this compound suggests potential in this area, further research is needed to validate its efficacy and mechanism of action as a lubricant or fuel additive.

Components in Electrolytes for Energy Storage Devices (e.g., Lithium Batteries)

Information regarding the specific application of this compound as a component in electrolytes for energy storage devices, such as lithium batteries, is not available in the reviewed scientific literature. While various potassium salts and carbonate derivatives are explored as electrolyte components or additives, the direct use of this compound for this purpose is not documented in the searched sources. google.comgoogle.comnih.govornl.gov

Applications in Rubber Stabilization

Based on a review of available research, there is no specific information detailing the use of this compound for applications in rubber stabilization.

Utilization in Surface and Colloidal Nanotechnology

While direct use of this compound as a surface agent is not extensively detailed, its role as a precursor in creating polymeric stabilizers for nanoparticles highlights its importance in colloidal nanotechnology. Polymers synthesized via RAFT polymerization using trithiocarbonate (B1256668) agents are instrumental in producing and stabilizing nanoparticles.

For instance, homotelechelic poly(N-vinylpyrrolidone) (PVP) oligomers, created using a symmetrical trithiocarbonate chain-transfer agent (CTA), have been successfully employed as stabilizers in the radical miniemulsion polymerization of methyl methacrylate. acs.org This process yielded well-defined poly(methyl methacrylate) (PMMA) nanoparticles, demonstrating the utility of these trithiocarbonate-derived polymers in creating stable nanoparticle suspensions. acs.org Similarly, amphiphilic macromolecular RAFT agents based on poly(ethyl ethylene (B1197577) phosphonate) with a trithiocarbonate group have been used as nonionic surfactants. These macro-CTAs effectively stabilize the aqueous emulsion polymerization of styrene, resulting in the formation of well-defined nanoparticles.

Role in Polymer Chemistry and Macromolecular Science

The most significant role of this compound and related trithiocarbonates is found in the field of polymer chemistry, where they are pivotal in advanced polymerization techniques.

Chain Transfer Agents (CTAs) in Reversible-Deactivation Radical Polymerization (RDRP)

Trithiocarbonates are a prominent class of chain transfer agents (CTAs) used in Reversible-Deactivation Radical Polymerization (RDRP), a method that allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity.

Trithiocarbonates are highly effective CTAs for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. cmu.eduresearchgate.net The RAFT process is a versatile form of controlled radical polymerization that functions by establishing a rapid dynamic equilibrium between a small population of active propagating radicals and a large population of dormant polymer chains. cmu.edu The trithiocarbonate moiety, –S–C(=S)–S–, facilitates this equilibrium, allowing for the sequential addition of monomers to the growing polymer chain in a controlled fashion.

This control leads to the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity, Mw/Mn). cmu.edumdpi.com The effectiveness and stability of trithiocarbonate-based CTAs have been demonstrated under various conditions, including for hydrophilic monomers. mdpi.com For example, the polymerization of N,N-dimethylacrylamide (DMA) using a trithiocarbonate CTA produced polymers with Mw/Mn values of less than 1.2, indicating excellent control over the polymerization process. mdpi.com

The "living" nature of RAFT polymerization mediated by trithiocarbonates enables the synthesis of polymers with complex architectures, such as block and star polymers. cmu.edunih.gov

Block Copolymers: These are formed by the sequential polymerization of different monomers. After the first monomer is polymerized to form a "living" polymer block (a macro-CTA), a second monomer is introduced and polymerizes from the active trithiocarbonate chain end. Symmetrical trithiocarbonates are particularly advantageous as they can grow polymer chains in two directions, enabling the synthesis of ABA triblock copolymers in just two sequential steps. cmu.edu This method has been used to create various block copolymers, including multiblock structures of polystyrene and poly(n-butyl acrylate), with low dispersity. mdpi.com

Star Polymers: These architectures consist of multiple polymer arms radiating from a central core. The "core-first" approach is a common strategy where a multifunctional core, functionalized with several trithiocarbonate RAFT agent groups, is used. nih.govresearchgate.netresearchgate.net Polymer arms then grow simultaneously from this central core. For example, polystyrene stars have been synthesized using a heptafunctional beta-cyclodextrin (B164692) core to which trithiocarbonate groups were attached. researchgate.net This method allows for a defined number of arms determined by the core's functionality. researchgate.net The combination of RAFT with other polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), from a multifunctional core can also produce mixed-arm star copolymers. ubc.ca

The table below presents data on polymers synthesized using trithiocarbonate CTAs, illustrating the control achieved over molecular weight and dispersity.

| Polymer Type | Monomer(s) | Initiator | CTA Type | Final M ( g/mol ) | Polydispersity Index (M/M) | Reference |

| Homopolymer | N,N-dimethylacrylamide (DMA) | V-501 | Trithiocarbonate | ~5,500 | < 1.2 | mdpi.com |

| Homopolymer | 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) | V-501 | Trithiocarbonate | ~11,000 | ~1.2 | mdpi.com |

| Block Copolymer | Styrene, n-Butyl Acrylate | - | Polytrithiocarbonate | - | Low | mdpi.com |

| Star Polymer | Styrene | AIBN / Thermal | Heptafunctional β-Cyclodextrin Trithiocarbonate | Varies | - | researchgate.net |

| ABA Triblock | Methyl Acrylate, Styrene | AIBN | Symmetrical Trithiocarbonate | 10,100 (PMA block) | 1.04 | cmu.edu |

Functionalization of Polymer End-Groups via Trithiocarbonate Chemistry

The functionalization of polymer end-groups is crucial for the development of advanced materials with tailored properties. Trithiocarbonates, including this compound, are highly effective chain transfer agents (CTAs) in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and, importantly, a trithiocarbonate end-group. acs.orgresearchgate.net

The presence of the trithiocarbonate group at the polymer chain end provides a versatile platform for post-polymerization modification. This end-group can be readily transformed into other functional groups, such as thiols, through various chemical reactions. acs.org This "end-group fidelity" is a key advantage of RAFT polymerization, enabling the introduction of specific functionalities to the polymer terminus. These functional end-groups can then be used to attach polymers to surfaces, create block copolymers, or form more complex architectures.

The choice of the R and Z groups on the trithiocarbonate CTA (ZC(=S)SR) is critical for controlling the polymerization of different types of monomers, which are broadly categorized as more-activated monomers (MAMs) and less-activated monomers (LAMs). acs.org For instance, trithiocarbonates are particularly effective for controlling the polymerization of methacrylates, acrylates, and styrene. nih.gov The ability to precisely control the end-group functionality through trithiocarbonate chemistry has made RAFT a cornerstone of modern polymer synthesis, enabling the creation of materials for a wide array of applications.

Design of Supramolecular Polymer Blends

The precise control over polymer architecture afforded by trithiocarbonate-mediated RAFT polymerization is instrumental in the design of supramolecular polymer blends. By synthesizing well-defined block copolymers with distinct segments, materials can be engineered to self-assemble into ordered nanostructures. These structures are the basis of supramolecular polymer blends, where non-covalent interactions between polymer chains dictate the material's morphology and properties.

For example, amphiphilic block copolymers, consisting of both hydrophobic and hydrophilic segments, can be synthesized using trithiocarbonate CTAs. In aqueous environments, these polymers can self-assemble into micelles, vesicles, or other complex morphologies. The trithiocarbonate end-group can be retained within the core of these assemblies or at the interface, offering a site for further chemical modification or interaction. This control over both the block copolymer structure and the end-group functionality allows for the rational design of supramolecular materials with responsive behaviors, for instance, to changes in pH or temperature.

The synthesis of ABA triblock copolymers is another powerful application of symmetrical trithiocarbonates in RAFT polymerization. researchgate.net These triblock copolymers can act as thermoplastic elastomers or physical gels, where the end-blocks form hard domains that physically crosslink the soft mid-block. The ability to create these well-defined block structures is essential for producing high-performance supramolecular materials with predictable and tunable mechanical properties.

Conformational Control in Cyclic Polymeric Structures through Trithiocarbonate Incorporation

The topology of a polymer chain significantly influences its physical properties. Cyclic polymers, which lack chain ends, often exhibit distinct characteristics compared to their linear counterparts, such as higher glass transition temperatures (Tg) and different solution viscosities. dtic.mil The incorporation of trithiocarbonate chemistry has enabled innovative methods for the synthesis of cyclic polymers, thereby allowing for the control of their conformation.

One such method is ring-expansion RAFT (RE-RAFT) polymerization, which utilizes a cyclic trithiocarbonate derivative as the RAFT agent. nih.govmdpi.com In this process, the cyclic nature of the RAFT agent is maintained throughout the polymerization, leading to the formation of cyclic polymers. nih.govmdpi.com Detailed studies have shown that this approach can yield large-sized cyclic polymers, opening a pathway for the simple synthesis of well-controlled cyclic polymers with complex structures. nih.govmdpi.com

The synthesis of cyclic polyacrylates has been successfully achieved using a cyclic RAFT agent, demonstrating that the polymer chains grow while retaining their cyclic structure. mdpi.com This methodology is advantageous as it is more straightforward and amenable to mass production compared to conventional methods for cyclic polymer synthesis. mdpi.com The ability to generate cyclic polymers with controlled molecular weights and architectures through trithiocarbonate chemistry provides a powerful tool for investigating the fundamental relationships between polymer conformation and material properties. dtic.mil

Emerging Applications in Medicinal and Biological Chemistry

The unique chemical properties of the trithiocarbonate group have also led to its exploration in the field of medicinal and biological chemistry. Derivatives of this compound are being investigated as potential therapeutic agents with a range of biological activities.

Development as Pharmaceutical Therapeutic Agents

Trithiocarbonates represent a promising class of compounds for the development of new pharmaceutical agents. google.com Their biological activity is often attributed to the sulfur-containing head group, which can interact with biological targets. nih.gov

A significant area of research has focused on trithiocarbonates as inhibitors of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in the development of cancer. nih.govmdpi.com HDAC inhibitors are an emerging class of anticancer drugs, with some already approved for clinical use. nih.govresearchgate.net

Trithiocarbonates bearing a carbonyl group in the alpha-position have been identified as a novel class of HDAC inhibitors. nih.gov These compounds are readily synthesized and have shown potent inhibitory activity against HDAC enzymes. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory potency and isoenzyme selectivity of these trithiocarbonate-based HDAC inhibitors. nih.gov For example, certain trithiocarbonate analogues have demonstrated a cytotoxicity profile and potency comparable to the approved cancer drug suberoylanilide hydroxamic acid (SAHA). nih.gov

Here is a table summarizing the HDAC inhibitory activity of selected trithiocarbonate analogues:

| Compound | Description | IC50 (nM) | Ki (nM) | Reference |

| 12ac | Highly potent, substrate competitive HDAC6 selective inhibitor | 65 | 110 | nih.gov |

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

The development of these compounds highlights the potential of the trithiocarbonate scaffold in designing novel and effective antitumor agents that target epigenetic mechanisms. nih.govmdpi.comyoutube.com

In addition to their antitumor properties, trithiocarbonate derivatives have demonstrated significant antimicrobial activity. google.com With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents with novel mechanisms of action. Trithiocarbonates are being investigated as potential solutions to this challenge.

One study reported the synthesis of a trithiocarbonate derivative, 2,2′-(thiocarbonylbis(sulfanediyl))diacetate, which exhibited broad-spectrum antimicrobial activity against both bacteria and fungi. google.com This compound was shown to be effective against a range of medically important microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species. google.com The antimicrobial activity is thought to be related to the inhibition of carbonic anhydrases, which are essential enzymes in many microbial pathogens. google.com

Below is a table summarizing the antimicrobial activity of a trithiocarbonate derivative against selected microorganisms:

| Microorganism | Type | Inhibition Zone (mm) | Minimal Inhibitory Concentration (mg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | - | - | google.com |

| Escherichia coli | Gram-negative bacteria | - | - | google.com |

| Candida albicans | Fungus | - | - | google.com |

| Cryptococcus neoformans | Fungus | 30 | 0.03125 | google.com |

| Aspergillus fumigatus | Fungus | - | - | google.com |

Data for some microorganisms was not explicitly provided in the source.

These findings suggest that trithiocarbonate derivatives, obtainable from precursors like this compound, are a promising class of compounds for the development of new antimicrobial drugs to combat infectious diseases. nih.govnih.gov

Other Reported Therapeutic Potential (e.g., Liver Disorder Suppression, Radioprotection)

While extensive research into the full therapeutic scope of this compound is ongoing, preliminary studies on the broader class of trithiocarbonates, to which it belongs, have indicated potential in specialized applications such as radioprotection. Research has suggested that certain trithiocarbonates can act as anti-radiation agents in mice. The mechanism of action is thought to be rooted in the sulfur atoms within the carbonotrithioate group. These sulfur atoms can interact with and neutralize free radicals generated by radiation, potentially mitigating cellular damage. However, specific studies detailing the radioprotective effects of this compound itself are not yet prevalent in publicly available research.

There is currently a lack of specific research data directly investigating the potential of this compound in the suppression of liver disorders. The exploration of its therapeutic applications is an emerging field, with current research primarily focused on its role as a precursor in the synthesis of various biologically active molecules. The nucleophilic nature of the carbonotrithioate group makes it a useful building block for creating more complex sulfur-containing compounds that may exhibit a range of biological activities.

| Potential Therapeutic Application | Compound Class | Reported Findings/Research Focus |

| Radioprotection | Trithiocarbonates | Can act as anti-radiation agents in mice. |

| Liver Disorder Suppression | This compound | No direct research findings available; ongoing research into its use as a precursor for drug synthesis may reveal future potential. |

Building Blocks in the Synthesis of Novel Antibiotics

This compound serves as a valuable intermediate in the synthesis of novel antimicrobial compounds. Its utility stems from the reactive carbonotrithioate functional group, which can be readily incorporated into larger molecular scaffolds to create new chemical entities with potential antibiotic properties. The mechanism of antimicrobial action for compounds derived from this precursor is often attributed to the inhibition of essential microbial enzymes, such as carbonic anhydrases. By disrupting the pH balance within microbial cells, these compounds can lead to cell death.

Research has demonstrated the use of trithiocarbonate derivatives in the development of new antimicrobial agents. For instance, a patented method describes the synthesis of a trithiocarbonate derivative, diethyl 2,2'-(thiocarbonylbis(sulfanediyl))diacetate, which has shown broad-spectrum antimicrobial activity. While this specific synthesis does not start from this compound, it exemplifies the role of the trithiocarbonate core in designing new antimicrobial drugs.

The general synthetic strategy involves using this compound as a nucleophile to react with various electrophilic substrates. This allows for the introduction of the ethyl carbonotrithioate moiety into a diverse range of molecular frameworks, leading to the generation of libraries of new compounds that can be screened for antibiotic activity.

| Starting Material | Reaction Type | Synthesized Compound Class | Potential Application |

| This compound | Nucleophilic Substitution | Sulfur-containing heterocyclic compounds | Novel Antibiotics |

| This compound | Michael Addition | Functionalized carbonotrithioates | Novel Antibiotics |

The development of new antibiotics is a critical area of research due to the rise of antibiotic-resistant bacteria. The use of versatile building blocks like this compound provides a promising avenue for the discovery and synthesis of next-generation antimicrobial drugs.

Theoretical and Computational Studies of Potassium Ethyl Carbonotrithioate

Quantum Chemical Calculations for Mechanistic Insights and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reaction mechanisms of sulfur-containing compounds. nih.govyoutube.com DFT methods are used to calculate material properties by solving the complex equations that govern the behavior of electrons in a many-body system. youtube.com These calculations provide critical information on molecular geometry, chemical reactivity, and thermal properties. youtube.com

Studies on related organosulfur compounds demonstrate the utility of these approaches. For instance, DFT calculations at the B3LYP/6-31G(d) level have been used to show that sodium O-(3-phenylallyl) dithiocarbonate undergoes a scirp.orgscirp.org-sigmatropic rearrangement, followed by isomerization to a more thermodynamically stable form. nih.gov Such calculations have also indicated that 2-alkenyl trithiocarbonates are more susceptible to this type of allylic rearrangement. nih.gov

For compounds like potassium 2-phenoxy ethyl xanthate, a close relative of potassium ethyl carbonotrithioate, quantum chemical calculations complement experimental data from techniques like NMR spectroscopy, providing a comprehensive characterization of the molecule. orientjchem.org In the mining industry, understanding the interaction between collectors like potassium ethyl xanthate (KEX) and mineral surfaces is crucial. Theoretical studies help to elucidate the mechanisms of adsorption, which can involve ionic exchange or catalytic oxidation on the mineral surface, leading to the formation of species like lead xanthate or dixanthogen (B1670794). scirp.org

Table 1: Example of Calculated Properties for Xanthate-Related Compounds This table presents typical data obtained from quantum chemical calculations for xanthate compounds, illustrating the kinds of insights gained from such studies.

| Compound/System | Computational Method | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| Sodium O-(2-Alkenyl) dithiocarbonates | DFT (B3LYP/6-31G(d)) | Reaction Mechanism | Undergoes scirp.orgscirp.org-sigmatropic rearrangement and isomerization. | nih.gov |

| Potassium 2-phenoxy ethyl xanthate | Quantum Chemical Calculations | Molecular Properties | Complements experimental data for comprehensive characterization. | orientjchem.org |

| Potassium ethyl xanthate (KEX) on Galena | Theoretical Study | Adsorption Mechanism | Formation of lead xanthate via ionic exchange and dixanthogen via catalytic oxidation. | scirp.org |

Molecular Modeling and Simulation Approaches for Interfacial Interactions

Molecular modeling and simulation techniques, especially molecular dynamics (MD), are essential for studying the dynamic interactions at interfaces, such as between a collector agent and a mineral surface in a flotation process. nih.govaiche.org MD simulations can model the behavior of systems with multiple ions and electrons, providing insights into structural changes and interactions at the molecular level. youtube.comnih.gov These simulations complement experimental methods like X-ray diffraction by providing a dynamic, atomic-level view of complex systems. springernature.com